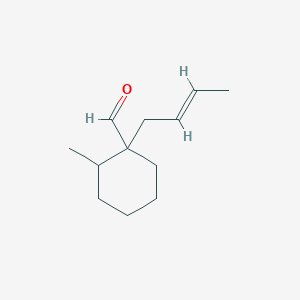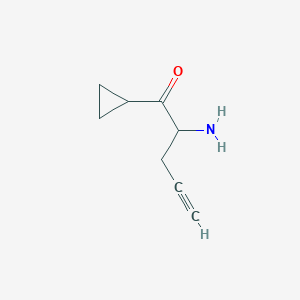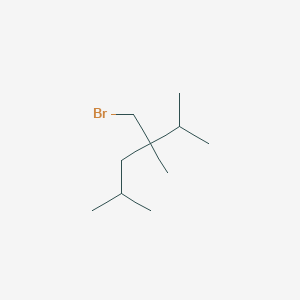
3-(Bromomethyl)-2,3,5-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,3,5-trimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane backbone with three methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3,5-trimethylhexane typically involves the bromination of 2,3,5-trimethylhexane. This can be achieved through the following steps:
Bromination Reaction: The starting material, 2,3,5-trimethylhexane, is subjected to bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,3,5-trimethylhexane can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines can be used under mild to moderate temperatures.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote the elimination process.
Major Products Formed
Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the compound.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,3,5-trimethylhexane has several applications in scientific research, including:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.
-
Medicinal Chemistry:
-
Material Science: : It can be utilized in the preparation of polymers and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,3,5-trimethylhexane in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution and elimination reactions, as described earlier. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with a different backbone structure.
3-(Bromoacetyl)coumarins: Compounds with a bromomethyl group attached to a coumarin ring.
Uniqueness
3-(Bromomethyl)-2,3,5-trimethylhexane is unique due to its specific hexane backbone with three methyl substituents. This structure imparts distinct reactivity and properties compared to other bromomethyl compounds, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C10H21Br |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,3,5-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
GLPCPOVFLVEMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CBr)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
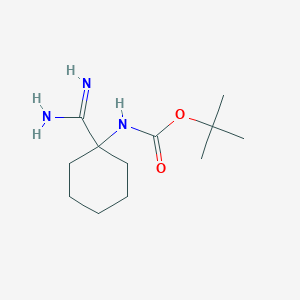
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
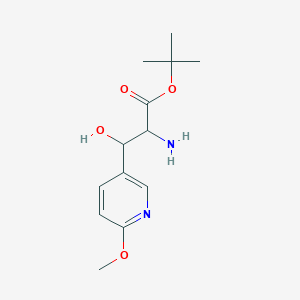
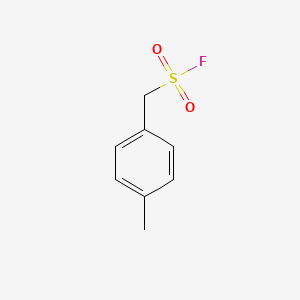
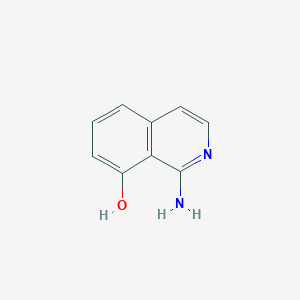
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

